molecular formula C10H20ClNO3 B1493947 Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride CAS No. 1219979-58-4

Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride

Cat. No. B1493947
CAS RN: 1219979-58-4
M. Wt: 237.72 g/mol
InChI Key: QUWRBPVWBDRVBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride” is represented by the InChI code: 1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H . This indicates that the molecule consists of a piperidine ring attached to a methoxypropanoate group via a methylene bridge.


Physical And Chemical Properties Analysis

“Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride” is a solid at room temperature . Its molecular weight is 223.7. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

1. Crystal Polymorphism in Local Anaesthetic Drugs

Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride, closely related to falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, has been studied for its solid-state characterization. These drugs show crystal polymorphism, important for their stability and efficacy. This research helps in understanding the thermodynamic stability and hygroscopicity of such compounds, which is crucial for their pharmaceutical applications (Schmidt, 2005).

2. Herbicidal Properties and Plant Physiology

Research has explored the effects of compounds structurally similar to methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride on plant physiology, particularly as herbicides. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate has been studied for its impact on oat, wild oat, and wheat, indicating the potential of such compounds in agricultural applications (Shimabukuro et al., 1978).

3. Neuroprotective Potential

Certain derivatives of methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride have shown neuroprotective properties. For instance, compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, suggesting their potential in neuroprotection and as therapeutic agents for neurological conditions (Chenard et al., 1995).

4. Enzymatic Synthesis and Polymer Chemistry

The compound has also been investigated in the field of polymer chemistry. For example, studies on enzymatic synthesis, thermal, and crystalline properties of poly(β–amino ester) and poly(lactone-co-β–amino ester) copolymers, utilizing derivatives of methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride, have been conducted. This research opens avenues for developing new biodegradable polymers for biomedical applications (Martino et al., 2012).

5. Antitumor Effects

Additionally, some derivatives have shown promise in oncology. For instance, the antitumor effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester indicate the potential of structurally related compounds in cancer therapy (Fu, 2004).

6. Cytotoxic Properties in Cancer Research

Research on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds has revealed significant cytotoxicity toward various cancer cell lines. These findings highlight the potential of methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride derivatives in developing novel anticancer agents (Dimmock et al., 1998).

Safety and Hazards

When handling “Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 3-(piperidin-4-ylmethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-10(12)4-7-14-8-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWRBPVWBDRVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride

CAS RN

1219979-58-4
Record name Propanoic acid, 3-(4-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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